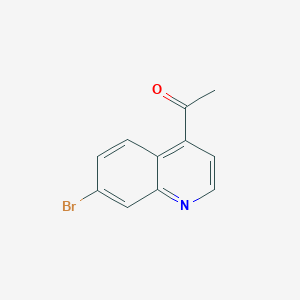

1-(7-Bromoquinolin-4-YL)ethanone

Description

Significance of Halogenated Quinoline (B57606) Derivatives in Synthetic Chemistry

The introduction of halogen atoms, such as bromine, into the quinoline scaffold has profound effects on the molecule's reactivity and biological profile. researchgate.netacs.org Halogenation can alter the electron distribution within the ring system, influencing its ability to participate in various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov This makes halogenated quinolines valuable intermediates in the synthesis of more complex molecules. researchgate.net From a medicinal chemistry perspective, the presence of a halogen can enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. acs.orgbiointerfaceresearch.com This has led to the development of numerous halogen-containing quinoline derivatives with applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

Overview of Ethanone-Substituted Quinoline Systems as Research Targets

The incorporation of an ethanone (B97240) (acetyl) group onto the quinoline framework introduces a key functional handle for further chemical elaboration. rsc.org The ketone functionality can participate in a wide range of reactions, including condensations, reductions, and the formation of various heterocyclic rings. youtube.com This versatility makes ethanone-substituted quinolines important precursors in the synthesis of diverse compound libraries for drug discovery. mdpi.com For instance, the acetyl group can be a crucial pharmacophoric element or a point of attachment for other functional groups to modulate biological activity. nih.gov Research into ethanone-substituted quinolines has yielded compounds with potential applications in areas such as cancer therapy and as enzyme inhibitors. mdpi.comnih.gov

The compound 1-(7-Bromoquinolin-4-YL)ethanone emerges at the intersection of these two important classes of quinoline derivatives. It features a bromine atom at the 7-position and an ethanone group at the 4-position of the quinoline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1416439-88-7 |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

This compound is recognized as a valuable building block in organic synthesis. Its potential applications are noted in the development of pharmaceuticals, agrochemicals, and new materials. While detailed, peer-reviewed research on the specific synthesis and biological activities of this compound is not extensively available in the public domain, its structural motifs suggest its utility as a precursor for more complex, biologically active molecules.

Properties

IUPAC Name |

1-(7-bromoquinolin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXXHGSCUIJZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 1 7 Bromoquinolin 4 Yl Ethanone Precursors and Analogs

Detailed Reaction Pathway Investigations

The synthesis of the 1-(7-bromoquinolin-4-yl)ethanone framework can be achieved through several classical methods for quinoline (B57606) synthesis, with the Friedländer annulation being one of the most direct and versatile.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups or one strong one). For the synthesis of this compound, a plausible pathway involves the reaction of a 2-amino-4-bromobenzaldehyde (B1289445) derivative with a β-dicarbonyl compound like acetylacetone (B45752) or ethyl acetoacetate (B1235776), typically under acidic or basic catalysis.

The mechanism proceeds through several key steps:

Initial Condensation/Imine Formation: Under acidic conditions, the carbonyl of the 2-aminoaryl ketone is protonated, followed by nucleophilic attack from the enol form of the active methylene compound. Alternatively, under basic conditions, the amine of the 2-aminoaryl ketone condenses with the carbonyl of the active methylene compound to form an enamine or Schiff base intermediate.

Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular aldol-type condensation. The enamine attacks the carbonyl group of the original aminoaryl ketone moiety, leading to the formation of a six-membered ring.

Dehydration: The resulting cyclic alcohol intermediate readily dehydrates under the reaction conditions to form the aromatic quinoline ring system. The driving force for this step is the formation of the stable, conjugated aromatic system. nih.govyoutube.comyoutube.com

The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity, particularly when using unsymmetrical ketones. youtube.com

Other Synthetic Routes:

Combes Quinoline Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org To synthesize the target compound, 3-bromoaniline (B18343) would react with a β-diketone. The mechanism involves the formation of a Schiff base, followed by an acid-catalyzed ring closure and dehydration. wikipedia.org

Doebner-von Miller Reaction: This reaction uses an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl compound can be formed in situ. The mechanism is complex and thought to involve Michael addition followed by cyclization and oxidation. wikipedia.orgnih.gov

| Reaction Name | Precursors | Key Mechanistic Steps |

| Friedländer Annulation | 2-Amino-4-bromobenzaldehyde/ketone + Active methylene compound (e.g., acetylacetone) | Imine/Enamine formation → Intramolecular aldol (B89426) condensation → Dehydration |

| Combes Synthesis | 3-Bromoaniline + β-Diketone | Schiff base formation → Acid-catalyzed cyclization → Dehydration |

| Doebner-von Miller Reaction | 3-Bromoaniline + α,β-Unsaturated carbonyl | Michael addition → Cyclization → Oxidation |

Control of Regioselectivity and Diastereoselectivity

Regioselectivity: The substitution pattern of the final quinoline product is determined by the starting materials. In the Friedländer synthesis , the use of a 2-aminoaryl ketone with a pre-existing bromo substituent at the 4-position (relative to the amino group) dictates the 7-bromo substitution in the final quinoline product. The regioselectivity of the condensation with an unsymmetrical ketone, like butan-2-one, can be an issue, but for forming a 4-acetylquinoline, a symmetrical precursor like acetylacetone or a specific acetoacetate ester is often used, simplifying the outcome.

In the Combes synthesis , the regiochemistry is controlled by the cyclization of the intermediate Schiff base derived from aniline and a β-diketone. Using 3-bromoaniline ensures the bromine is at the 7-position of the quinoline.

For reactions performed on the this compound core, regioselectivity is governed by the directing effects of the existing substituents. For example, in Sonogashira coupling involving a dihaloquinoline, the alkyne preferentially adds to the site with the more reactive halide, typically following the order I > Br > Cl. libretexts.org

Diastereoselectivity: Diastereoselectivity becomes relevant in reactions that create a new stereocenter. A key example would be the nucleophilic addition to the carbonyl group of the 4-acetyl moiety in this compound. The addition of a Grignard reagent or an organolithium compound would generate a chiral alcohol.

Controlling the diastereoselectivity of such an addition can be achieved by several strategies:

Substrate Control: If a chiral center already exists in the molecule, it can direct the incoming nucleophile to one face of the carbonyl.

Auxiliary Control: Attaching a chiral auxiliary to the molecule can create a diastereomeric preference for the reaction.

Reagent Control: Using a chiral reducing agent or a chiral nucleophile can lead to the preferential formation of one diastereomer.

For instance, the addition of alkynylmagnesium chlorides to N-tert-butanesulfinyl imines has been shown to proceed with very high diastereoselectivity, providing a route to chiral α-branched amines. nih.gov A similar strategy could be envisioned where the acetyl group is first converted to a chiral imine, followed by diastereoselective addition of a nucleophile.

| Reaction Type | Key Challenge | Method of Control |

| Quinoline Synthesis | Regiochemistry of substituents | Choice of substituted precursors (e.g., 3-bromoaniline) |

| Nucleophilic Addition to 4-acetyl group | Diastereoselectivity | Use of chiral auxiliaries, chiral reagents, or substrate-based control |

| Cross-coupling on dihalo-analogs | Regioselectivity | Exploiting differential reactivity of halogens (I > Br > Cl) |

Catalytic Cycle Analysis in Metal-Mediated Transformations

The 7-bromo position of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions. The mechanisms of these reactions proceed through well-defined catalytic cycles.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 7-position of the quinoline and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I). wikipedia.orgorganic-chemistry.org

The catalytic cycle involves two interconnected loops:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 7-bromoquinoline (B152726), forming a Pd(II) intermediate. libretexts.orgwikipedia.org

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkynyl group to the Pd(II) complex, displacing the bromide. wikipedia.orgyoutube.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 7-alkynylquinoline product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Copper Cycle:

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

Acid-Base Reaction: A base (typically an amine) deprotonates the alkyne, facilitated by the copper, to form a copper acetylide species. This species is the active nucleophile for the transmetalation step. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond at the 7-position by coupling the bromoquinoline with an amine. wikipedia.orgorganic-chemistry.org

The catalytic cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 7-bromoquinoline to form a Pd(II) complex. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

Reductive Elimination: This key step involves the formation of the C-N bond, yielding the 7-aminoquinoline (B1265446) derivative and regenerating the catalytically active Pd(0) species. wikipedia.orglibretexts.org A potential side reaction is β-hydride elimination if the amine has β-hydrogens. wikipedia.org

| Metal-Mediated Transformation | Key Steps in Catalytic Cycle | Role of Catalyst |

| Sonogashira Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd: Facilitates C-C bond formation. Cu: Activates the alkyne. |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd: Facilitates C-N bond formation. |

Influence of Directing Groups and Activating Moieties

The reactivity and regioselectivity of further substitution reactions on the this compound ring are heavily influenced by the electronic properties of the bromo and acetyl groups.

Directing Effects in Electrophilic Aromatic Substitution (EAS):

7-Bromo Group: Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (-I), making the ring less nucleophilic than benzene. However, they possess lone pairs that can be donated into the ring via resonance (+M), which directs incoming electrophiles to the ortho and para positions relative to the halogen. youtube.comlibretexts.org In the case of 7-bromoquinoline, this would direct incoming electrophiles to the 6- and 8-positions.

4-Acetyl Group: The acetyl group is strongly deactivating due to both its inductive (-I) and resonance (-M) effects, which withdraw electron density from the aromatic system. This makes the ring significantly less reactive towards electrophiles. It is a meta-director. youtube.com

Influence on Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing acetyl group at the 4-position activates the quinoline ring towards nucleophilic attack, particularly at the ortho and para positions (positions 3 and 5, and the carbon of the C-Br bond itself). The bromine at position 7 can act as a leaving group in SNAr reactions, especially when activated by electron-withdrawing groups on the ring. For instance, the presence of a nitro group on a bromoquinoline has been shown to facilitate SNAr. nih.gov Similarly, in 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the 4-position, which is analogous to the position of the acetyl group in the target compound. nih.gov

| Substituent | Electronic Effect | Activating/Deactivating (EAS) | Directing Effect (EAS) | Influence on SNAr |

| 7-Bromo | -I, +M | Deactivating | Ortho, Para (to positions 6 & 8) | Can act as a leaving group |

| 4-Acetyl | -I, -M | Strongly Deactivating | Meta | Strongly activating for the ring |

Advanced Spectroscopic and Structural Characterization of 1 7 Bromoquinolin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. tsijournals.com For 1-(7-Bromoquinolin-4-YL)ethanone, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and chemical environment.

One-Dimensional (1D) ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to display characteristic signals for the protons of the quinoline (B57606) ring system and the acetyl group. The aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. wisc.eduyoutube.com The exact chemical shifts are influenced by the substituents on the ring. The bromine atom at the C7 position and the acetyl group at the C4 position will exert electronic effects that influence the chemical shifts of the adjacent protons. The acetyl methyl protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons within the aromatic quinoline ring are expected to appear in the δ 120-150 ppm range. libretexts.org The carbonyl carbon of the acetyl group will be significantly downfield, typically in the range of δ 195-205 ppm, due to the strong deshielding effect of the oxygen atom. rsc.org The methyl carbon of the acetyl group will resonate in the upfield region. The carbon atoms attached to the nitrogen (C2 and C8a) and bromine (C7) will have their chemical shifts significantly influenced by these heteroatoms.

To provide a more detailed, albeit estimated, analysis, data from structurally similar compounds can be considered. For instance, in related 7-chloro-4-substituted quinoline derivatives, the proton at C2 typically appears at a downfield position due to the adjacent nitrogen atom. biointerfaceresearch.com The protons on the carbocyclic ring (H5, H6, H8) will exhibit splitting patterns dependent on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | d |

| H3 | 7.4 - 7.6 | d |

| H5 | 8.0 - 8.2 | d |

| H6 | 7.6 - 7.8 | dd |

| H8 | 8.3 - 8.5 | d |

| -COCH₃ | 2.7 - 2.9 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 145 - 147 |

| C4a | 148 - 150 |

| C5 | 128 - 130 |

| C6 | 129 - 131 |

| C7 | 120 - 122 |

| C8 | 136 - 138 |

| C8a | 149 - 151 |

| -C OCH₃ | 197 - 200 |

| -COC H₃ | 25 - 27 |

Two-Dimensional (2D) Correlation Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY is expected to show correlations between adjacent protons on the quinoline ring. For example, a cross-peak between the signals of H5 and H6, and between H6 and H8 (if coupling exists) would be anticipated, confirming their connectivity. The absence of a COSY correlation for the methyl singlet would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov Each CHn group in the molecule will give a cross-peak connecting the chemical shifts of the proton(s) and the carbon to which they are attached. This allows for the direct assignment of the carbons bearing protons, such as C2, C3, C5, C6, C8, and the methyl carbon of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The methyl protons of the acetyl group correlating to the carbonyl carbon and to C4 of the quinoline ring.

H2 correlating to C3, C4, and C8a.

H5 correlating to C4, C4a, and C6.

Table 3: Expected Key HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| H2 | C3, C4, C8a |

| H3 | C2, C4, C4a |

| H5 | C4, C4a, C6, C8a |

| H6 | C5, C7, C8 |

| H8 | C6, C7, C8a |

| -COCH₃ | C4, C=O |

Multinuclear NMR Studies

While ¹H and ¹³C are the most commonly studied nuclei, NMR studies of other nuclei can provide additional valuable information. For this compound, multinuclear NMR could involve the study of ¹⁴N or ¹⁵N. The nitrogen atom in the quinoline ring has a significant influence on the electronic structure of the molecule. ¹⁵N NMR, although less sensitive, can provide precise information about the electronic environment of the nitrogen atom. The chemical shift of the quinoline nitrogen would be sensitive to substitution on the ring. Furthermore, studying the NMR of the bromine isotopes (⁷⁹Br and ⁸¹Br) could in principle provide information about the C-Br bond, although the quadrupolar nature of these nuclei often leads to very broad signals, making them difficult to observe in practice for organic molecules.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands. The most prominent of these will be the carbonyl (C=O) stretching vibration of the acetyl group, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. The spectrum will also feature C=C and C=N stretching vibrations from the quinoline ring in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Table 4: Predicted Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2900 - 3000 | Aliphatic C-H Stretch |

| 1680 - 1700 | C=O Stretch (Acetyl) |

| 1580 - 1620 | C=C/C=N Ring Stretch |

| 1400 - 1500 | C=C/C=N Ring Stretch |

| ~1360 | CH₃ Symmetric Bend |

| 500 - 650 | C-Br Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of this compound is expected to show strong bands for the symmetric stretching vibrations of the quinoline ring system. The C=C and C=N stretching vibrations of the aromatic system will also be prominent. The C-Br stretching vibration should also be observable in the Raman spectrum. Due to the presence of the extended aromatic system, resonance Raman effects might be observed when using an excitation wavelength that corresponds to an electronic transition of the molecule, which can selectively enhance the vibrations of the chromophoric part of the molecule. researchgate.net A detailed analysis of the Raman spectrum, often supported by DFT calculations, can provide a comprehensive picture of the vibrational modes of the molecule. researchgate.net

Table 5: Predicted Prominent Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1580 - 1620 | Symmetric Ring Breathing |

| 1350 - 1400 | Ring Stretching |

| ~1000 | Ring Breathing |

| 500 - 650 | C-Br Stretch |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physical and chemical properties of a compound.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of crystal structures of related substituted quinolines suggests that the quinoline ring system would be essentially planar. nih.gov The acetyl group would likely be twisted out of the plane of the quinoline ring to minimize steric hindrance.

In the solid state, the packing of the molecules would be influenced by intermolecular interactions such as π-π stacking between the aromatic quinoline rings and potential weak C-H···O and C-H···N hydrogen bonds. The presence of the bromine atom could also lead to halogen bonding interactions (C-Br···O or C-Br···N), which can play a significant role in directing the crystal packing. A full crystallographic study would be necessary to confirm these structural features and to determine the precise packing arrangement.

Table 2: Typical Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Not available in literature |

| Space Group | The specific symmetry group of the crystal. | Not available in literature |

| a, b, c (Å) | The lengths of the unit cell axes. | Not available in literature |

| α, β, γ (°) | The angles of the unit cell. | Not available in literature |

| V (ų) | The volume of the unit cell. | Not available in literature |

| Z | The number of molecules in the unit cell. | Not available in literature |

| Dihedral Angle | The angle between the quinoline ring and the acetyl group. | Not available in literature |

Electronic Absorption and Photophysical Studies (e.g., UV-Vis, Laser Flash Photolysis)

Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. scielo.br

For this compound, the UV-Vis spectrum is expected to show multiple absorption bands. These transitions are generally assigned as π→π* transitions within the quinoline ring system and n→π* transitions associated with the carbonyl group of the acetyl moiety. Based on studies of similar quinoline derivatives, the π→π* transitions are expected to appear as strong absorptions in the range of 220-350 nm. scielo.br The n→π* transition of the ketone is typically weaker and may be observed as a shoulder on the tail of the more intense π→π* bands, likely above 300 nm. researchgate.net

The photophysical properties, such as fluorescence, are also of significant interest. Many quinoline derivatives are known to be fluorescent. The introduction of the bromo and acetyl substituents on the quinoline core can influence the emission properties. The heavy bromine atom may lead to enhanced intersystem crossing, potentially quenching fluorescence and favoring phosphorescence. The nature of the solvent can also play a crucial role in the position and intensity of the emission bands due to solvatochromic effects. Laser flash photolysis studies could be employed to investigate the properties of the transient excited states, such as the triplet state lifetime and quantum yields. scielo.br

Table 3: Predicted Photophysical Properties of this compound

| Property | Description | Predicted Value/Range |

| λabs,max (nm) | Wavelength of maximum absorption. | ~230-350 nm |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light. | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |

| λem,max (nm) | Wavelength of maximum emission (fluorescence). | Potentially in the 350-450 nm range |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Expected to be low to moderate |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state. | Nanosecond (ns) range for singlet state |

Note: These values are estimations based on data for analogous compounds and would require experimental verification.

Chemical Derivatization and Utility of 1 7 Bromoquinolin 4 Yl Ethanone As a Synthetic Intermediate

Strategic Design of Novel Quinoline (B57606) Analogs

The core structure of 1-(7-bromoquinolin-4-yl)ethanone serves as a valuable scaffold for the design of novel quinoline analogs. The quinoline ring system is a well-established pharmacophore found in numerous biologically active compounds. By strategically modifying the ethanone (B97240) and bromo-substituents, a diverse library of new chemical entities can be generated. The general approach involves leveraging the known reactivity of these functional groups to introduce new structural motifs and functionalities. This strategic design allows for the systematic exploration of structure-activity relationships in medicinal and materials chemistry research.

Post-Synthetic Modifications and Transformations of the Ethanone Moiety

The ethanone group at the 4-position of the quinoline ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

One of the most common and synthetically useful transformations is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of the ethanone with an aromatic aldehyde to form a chalcone, an α,β-unsaturated ketone. wikipedia.org This transformation is a cornerstone in the synthesis of flavonoids and other biologically active molecules. pnrjournal.comnih.gov The general scheme for the Claisen-Schmidt condensation of this compound is presented below:

Scheme 1: General scheme for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

The resulting chalcones are themselves valuable intermediates for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine hydrate can yield pyrazolines , and reaction with urea or guanidine can lead to the formation of pyrimidines . pnrjournal.comnih.govnih.govsemanticscholar.orgresearchgate.netelifesciences.orgresearchgate.net

| Reactant | Product Heterocycle |

| Hydrazine | Pyrazoline |

| Urea | Pyrimidine |

| Guanidine | Aminopyrimidine |

Other notable transformations of the ethanone moiety include:

α-Halogenation: The methyl group of the ethanone can be halogenated, typically with bromine in acetic acid, to introduce a reactive handle for further nucleophilic substitution reactions.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, can lead to the formation of new carbon-carbon bonds and more complex unsaturated systems. wikipedia.orgresearchgate.net

These modifications of the ethanone moiety significantly expand the synthetic utility of this compound, providing access to a wide array of complex molecular architectures.

Exploration of the Bromo-Substituent in Cross-Coupling and Other Reactions

The bromine atom at the 7-position of the quinoline ring is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used for the formation of biaryl compounds. gold-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of the bromoquinoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is a powerful tool for the construction of carbon-carbon bonds with high stereoselectivity.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the bromoquinoline, catalyzed by palladium and a copper co-catalyst, to yield a substituted alkyne. gold-chemistry.orgsynarchive.comorganic-chemistry.orgjk-sci.comresearchgate.net This method is invaluable for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.govlibretexts.orgacsgcipr.org It is a key method for the synthesis of arylamines.

Below is a table summarizing these important cross-coupling reactions:

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) |

The ability of the bromo-substituent to undergo these diverse cross-coupling reactions makes this compound a highly valuable building block for the synthesis of a wide range of complex organic molecules.

Synthesis of Complex Architectures Incorporating the 7-Bromoquinolin-4-YL-ethanone Unit

The dual reactivity of this compound, at both the ethanone and bromo-substituent positions, allows for its incorporation into complex molecular architectures through sequential or one-pot multi-component reactions.

A prime example is the synthesis of heterocyclic systems fused to or substituted with the 7-bromoquinolin-4-yl moiety. As mentioned previously, the chalcone derivatives obtained from the Claisen-Schmidt condensation of this compound can be used to construct five- and six-membered heterocyclic rings.

Pyrazoline Synthesis: The reaction of the chalcone intermediate with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of pyrazoline derivatives. nih.govresearchgate.netelifesciences.orgresearchgate.net These compounds are of significant interest due to their diverse biological activities.

Pyrimidine Synthesis: Cyclocondensation of the chalcone with urea in the presence of a base, or with guanidine, affords pyrimidine or aminopyrimidine derivatives, respectively. pnrjournal.comnih.govsemanticscholar.orgbu.edu.egijres.org Pyrimidines are core structures in many pharmaceuticals and biologically important molecules.

Furthermore, the bromo-substituent can be utilized in a subsequent step to introduce further complexity. For example, a Suzuki coupling could be performed on the pyrimidine-substituted 7-bromoquinoline (B152726) to append another aryl group, leading to a highly complex and multi-functionalized molecule. This stepwise approach allows for the controlled and systematic construction of intricate molecular designs.

Applications as a Ligand in Organometallic Catalysis Research

The nitrogen atom of the quinoline ring, along with another heteroatom introduced through modification of the ethanone or bromo-substituent, can form a bidentate ligand . For example, conversion of the ethanone to an oxime, followed by reduction to an amine, would create a potential N,N-bidentate ligand. Similarly, a Buchwald-Hartwig amination at the 7-position with an amine-containing phosphine could generate a P,N-bidentate ligand. nih.govacs.orgtcichemicals.comgessnergroup.comnih.govacs.orgresearchgate.netcdu.edu.auresearchgate.netdigitellinc.com

These quinoline-based ligands can be used to prepare complexes with various transition metals, such as palladium, ruthenium, nickel, and copper. nih.govacs.orgnih.govacs.orgresearchgate.netcdu.edu.au The resulting metal complexes can then be investigated as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the quinoline ring, influenced by the bromo and acetyl groups, can modulate the catalytic activity and selectivity of the metal center.

| Ligand Type | Potential Coordinating Atoms |

| Monodentate | N (quinoline) |

| Bidentate | N,N; N,O; P,N |

The development of new ligands is a crucial aspect of advancing the field of organometallic catalysis, and this compound provides a versatile platform for the design and synthesis of novel ligand structures.

Role in Agrochemical Research as a Synthetic Precursor

Quinoline and its derivatives have been extensively investigated in agrochemical research and have been found to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The unique structural features of this compound make it an attractive starting material for the synthesis of new potential agrochemicals. lookchem.cn

The derivatization strategies discussed in the previous sections can be applied to generate libraries of novel quinoline-based compounds for screening in agrochemical assays. For example, the synthesis of pyrazole and pyrimidine derivatives from the corresponding chalcones could lead to new fungicidal or herbicidal candidates. The introduction of various substituents at the 7-position via cross-coupling reactions allows for the fine-tuning of the lipophilicity and electronic properties of the molecule, which can have a significant impact on its biological activity and environmental fate.

The exploration of the chemical space around the this compound scaffold offers a promising avenue for the discovery of new and effective crop protection agents.

Q & A

Q. What are the standard synthetic routes for 1-(7-Bromoquinolin-4-YL)ethanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 7-bromoquinoline using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Purity optimization involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient). Characterization via ¹H/¹³C NMR (δ 8.9–9.1 ppm for quinoline protons, 2.6 ppm for acetyl group) and high-resolution mass spectrometry (HRMS) is critical. Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combined use of NMR (¹H, ¹³C, DEPT-135), FT-IR (C=O stretch at ~1680 cm⁻¹), and HRMS ensures structural confirmation. Cross-validate with single-crystal X-ray diffraction for absolute configuration. For intermediates, UV-Vis (λmax ~270 nm) can track conjugation effects. Compare data with published quinoline derivatives to resolve ambiguities .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How should researchers assess the compound’s safety profile in early-stage experiments?

- Methodological Answer : Follow tiered toxicology protocols: (1) In vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity); (2) In silico toxicity prediction using tools like ProTox-II; (3) Acute toxicity studies in model organisms (e.g., LD₅₀ in rodents). Document thresholds using guidelines akin to IFRA standards for structurally related compounds .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for Suzuki-Miyaura couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with kinetic studies (Eyring plots) and in situ IR monitoring. Compare computed transition states with experimental yields .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Q. What strategies resolve contradictions in catalytic activity data between batch and flow reactor systems?

- Methodological Answer : Conduct replicated analysis under identical conditions (temperature, catalyst loading) to isolate variables. Use Design of Experiments (DoE) to model interactions between residence time and mixing efficiency. Cross-check with primary analysis of kinetic datasets (e.g., Arrhenius plots) to identify systemic errors .

Q. How does the bromine substituent influence the compound’s photostability compared to non-halogenated analogs?

Q. What methodologies validate the compound’s role as a kinase inhibitor in mechanistic studies?

- Methodological Answer : Employ SPR (surface plasmon resonance) for binding affinity (KD) measurement. Pair with cellular assays (Western blot for phosphorylated targets) and in vivo xenograft models. Use CRISPR-Cas9 knockouts to confirm target specificity. Cross-reference with PubChem BioAssay data for reproducibility .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How can researchers leverage collaborative platforms to address gaps in the compound’s pharmacological data?

- Methodological Answer : Use platforms like ResearchGate to crowdsource datasets or replicate studies. Initiate multi-center validation trials with standardized protocols (e.g., OECD guidelines). Publish negative results in open-access repositories to mitigate publication bias .

Data Presentation

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 142–144°C (DSC) | Synthetic studies |

| LogP (octanol-water) | 2.8 (±0.1) (Shake-flask method) | PhysChem data |

| IC₅₀ (kinase inhibition) | 0.45 μM (SPR assay) | Bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.